

An In-depth Technical Guide to Scopine Methiodide

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Compound of Interest

Compound Name: *Scopine Methiodide*

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This technical guide provides a comprehensive overview of **scopine methiodide**, a quaternary ammonium derivative of the tropane alkaloid scopine. Due to a lack of extensive direct research on **scopine methiodide**, this document leverages data from its close structural analog, N-methylscopolamine, to infer its pharmacological profile. This guide covers the synthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Core Concepts

Scopine methiodide is the N-methylated quaternary iodide salt of scopine. Scopine itself is a tropane alkaloid found in various plants and is also a metabolite of scopolamine.^[1] Quaternization of the nitrogen atom in the tropane ring system generally leads to peripherally restricted muscarinic receptor antagonists, as the permanent positive charge hinders crossing of the blood-brain barrier.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	$C_9H_{16}INO_2$	[2]
Molecular Weight	297.13 g/mol	[2]
CAS Number	21662-36-2	[2]
Synonyms	Methscopolamine Iodide, N-Methylscopine Iodide	[2]

Synthesis of Scopine Methiodide

The synthesis of **scopine methiodide** is a two-step process involving the initial production of scopine from a precursor like scopolamine, followed by N-methylation.

Experimental Protocol: Synthesis of Scopine from Scopolamine Hydrobromide

This protocol is adapted from established procedures for the reduction of scopolamine.

Materials:

- Scopolamine hydrobromide
- Sodium borohydride
- Ethanol
- Diethyl ether
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Methylene chloride (for extraction)
- Anhydrous magnesium sulfate

Procedure:

- Suspend scopolamine hydrobromide in ethanol.
- Cool the suspension in an ice bath.
- Gradually add sodium borohydride to the cooled suspension.
- Allow the reaction mixture to stir and slowly warm to room temperature overnight.
- Acidify the mixture with a solution of hydrochloric acid in diethyl ether to hydrolyze any remaining borohydride.
- Filter the resulting precipitate and wash with diethyl ether.
- Dissolve the solid in water and basify with a saturated sodium bicarbonate solution.
- Extract the aqueous layer multiple times with methylene chloride.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent under reduced pressure to yield scopine.

Experimental Protocol: N-methylation of Scopine

This protocol describes the quaternization of the scopine nitrogen to form **scopine methiodide**.

Materials:

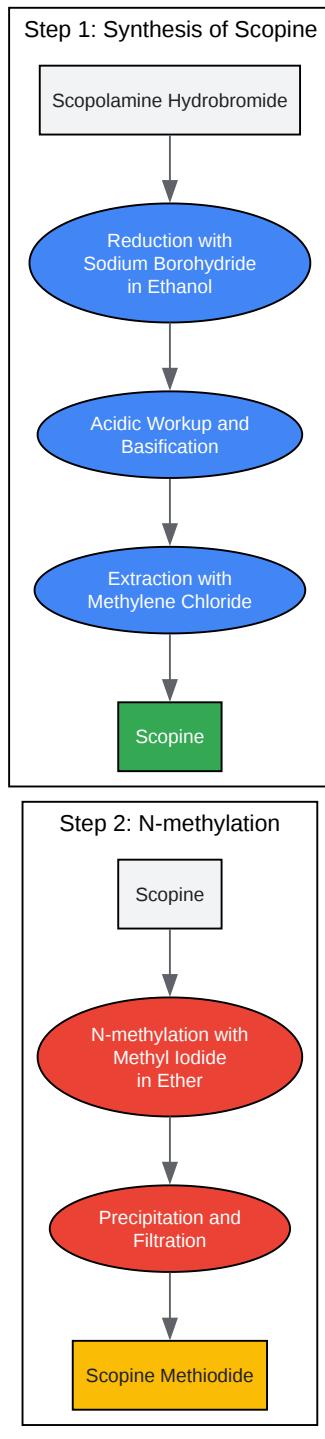
- Scopine
- Methyl iodide
- Ether

Procedure:

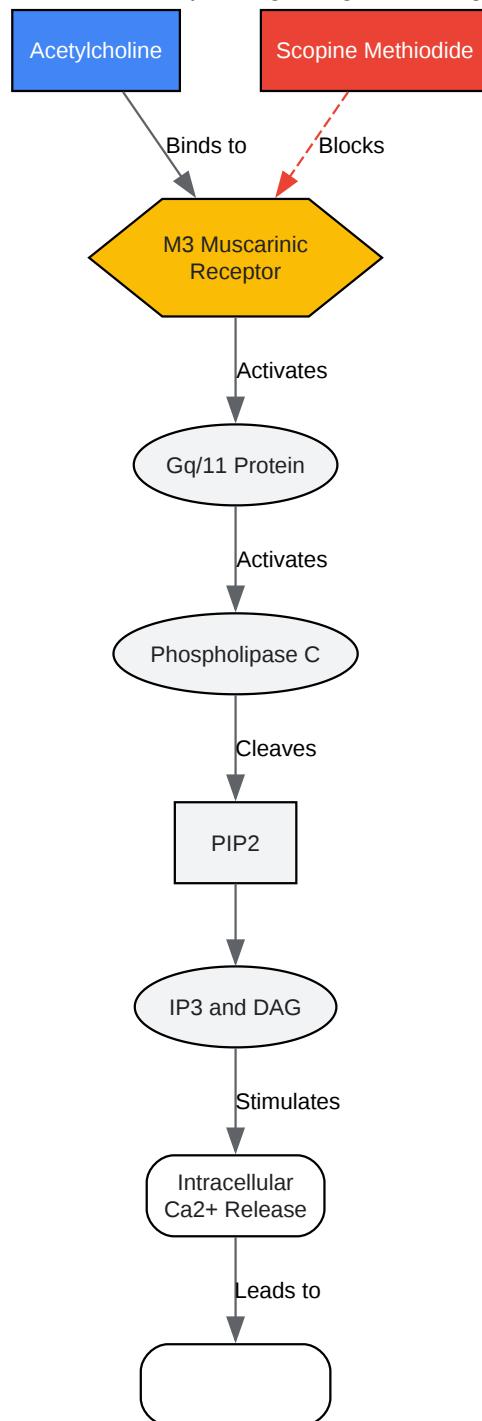
- Dissolve the synthesized scopine in ether.

- Add an excess of methyl iodide to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- The product, **scopine methiodide**, will precipitate out of the solution as a solid.
- Filter the solid and wash with ether to remove any unreacted starting materials.
- The resulting solid can be further purified by recrystallization, for example from an ethanol-ether mixture.[\[3\]](#)

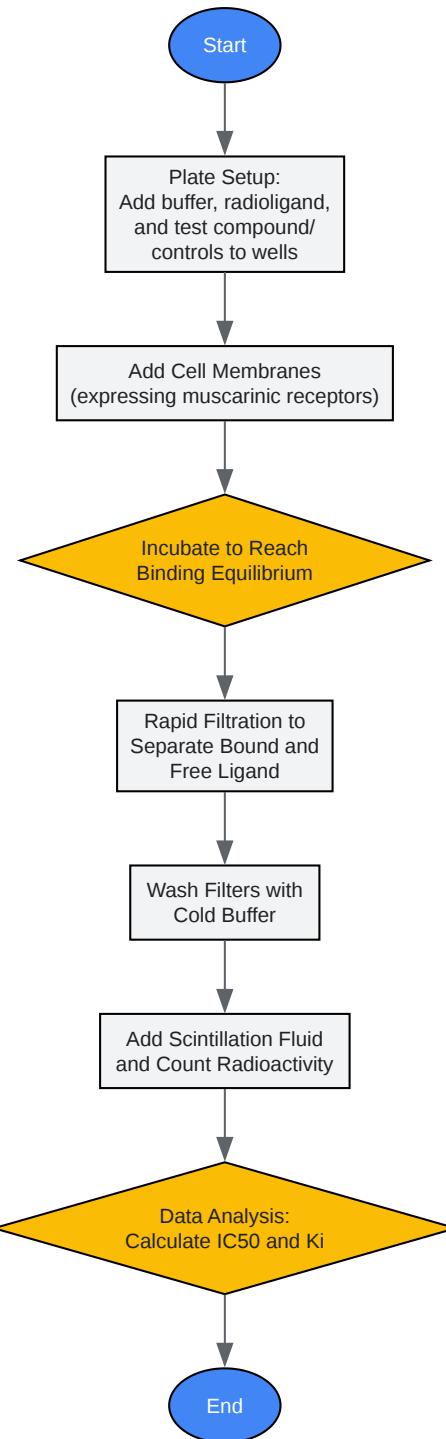
Synthesis of Scopine Methiodide



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References

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